3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide is an organic compound characterized by the presence of a furan ring substituted with a fluorophenyl group and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan compound in the presence of a palladium catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the furan derivative reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Backbone: The final step involves the amidation of the intermediate product with a suitable amine under mild conditions to form the propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group of the propanamide, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the propanamide.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, while the furan ring can participate in π-π interactions with aromatic residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide
- 3-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide
- 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide
Uniqueness
Compared to its analogs, 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a more attractive candidate for various applications.
Properties
Molecular Formula |
C20H18FNO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-17-8-6-16(7-9-17)22-20(23)13-11-18-10-12-19(25-18)14-2-4-15(21)5-3-14/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
MCOPZKZCQWNHRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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